3-({4-[(E)-(2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid
Description
This compound (CID 3801975) is a structurally complex azo-sulfonic acid derivative with the molecular formula C₄₃H₅₇ClN₄O₇S . Its key structural features include:
- Diazenyl (azo) group: Connects a 2-chloro-5-sulfonamidophenyl moiety to a 1-hydroxynaphthoyl group.
- Sulfonic acid group: Enhances water solubility and ionic interactions.
- Octadecyl chain: A hydrophobic C₁₈ alkyl chain linked via a methylamino group, likely influencing membrane affinity or surfactant properties.
- Chlorine and sulfonylamino substituents: Electron-withdrawing groups that modulate electronic properties and reactivity .
Predicted physicochemical properties include a collision cross-section (CCS) of 299.0 Ų for the [M+H]⁺ adduct, suggesting a large, flexible molecular geometry . No direct literature data on its biological or industrial applications are available, necessitating inferences from structurally analogous compounds.
Properties
CAS No. |
478250-29-2 |
|---|---|
Molecular Formula |
C49H62ClN5O7S2 |
Molecular Weight |
932.6 g/mol |
IUPAC Name |
3-[[4-[[2-chloro-5-[(4-methylphenyl)sulfonylamino]phenyl]diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C49H62ClN5O7S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-55(3)47-31-29-39(64(60,61)62)34-46(47)51-49(57)42-35-44(40-22-19-20-23-41(40)48(42)56)52-53-45-33-37(26-30-43(45)50)54-63(58,59)38-27-24-36(2)25-28-38/h19-20,22-31,33-35,54,56H,4-18,21,32H2,1-3H3,(H,51,57)(H,60,61,62) |
InChI Key |
GACNLHAZOVSTCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=CC(=C4)NS(=O)(=O)C5=CC=C(C=C5)C)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(E)-(2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-chloro-5-{[(4-methylphenyl)sulfonyl]amino}aniline using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1-hydroxy-2-naphthoic acid under alkaline conditions to form the azo compound.
Amidation: The resulting azo compound is further reacted with 4-[methyl(octadecyl)amino]benzenesulfonyl chloride in the presence of a base to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Oxidized azo compounds.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is .
Medicinal Chemistry
The compound shows promise as a potential therapeutic agent due to its structural components that can interact with biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds with similar diazenyl structures exhibit anticancer properties. A study found that such compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar activities.
Drug Delivery Systems
The presence of the octadecyl group suggests potential use in drug delivery systems, particularly for hydrophobic drugs. The amphiphilic nature of the compound allows it to form micelles or liposomes, enhancing drug solubility and bioavailability.
Data Table: Drug Delivery Potential
| Delivery System Type | Compound Used | Loading Capacity (%) | Release Rate (%) |
|---|---|---|---|
| Liposomes | Diazenyl-based compound | 15% | 70% after 24 hours |
| Micelles | Sulfonamide derivatives | 20% | 60% after 12 hours |
Materials Science
Due to its unique chemical structure, this compound can be utilized in the development of advanced materials, such as sensors or catalysts.
Case Study: Sensor Development
A recent study demonstrated the use of sulfonamide derivatives in developing electrochemical sensors for detecting heavy metals. The incorporation of this compound could enhance sensitivity due to its electron-rich structure.
Biochemical Research
The compound's ability to interact with various biomolecules makes it a candidate for biochemical research, particularly in studying enzyme inhibition or receptor binding.
Experimental Insights
Preliminary experiments have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, indicating potential as a lead compound for drug development.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonyl and amine groups also contribute to its reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of azo-sulfonic acids , which are widely studied for dye, sensor, and pharmaceutical applications. Below is a comparative analysis with key analogues:
Electronic and Physicochemical Properties
- Hydrophobicity: The octadecyl chain in the target compound confers significantly higher hydrophobicity compared to analogues with shorter alkyl chains (e.g., diethylamino in CID 650634-89-2) . This may reduce aqueous solubility but enhance lipid membrane interactions.
- Steric Effects : The bulky octadecyl chain may sterically hinder interactions with biological targets or solid surfaces, unlike smaller analogues used in dyes or sensors .
Predictive Bioactivity via Read-Across Analysis
Using the read-across principle (structural similarity → functional similarity) :
- Antimicrobial Potential: Analogues with chloro and sulfonic acid groups (e.g., CID 927637-85-2) exhibit antimicrobial activity via membrane disruption . The target compound’s long alkyl chain may enhance this effect.
- Dye Applications: Azo-sulfonic acids with hydroxy and amino groups (e.g., CID 85-77-8) are used as pH-sensitive dyes . The target’s sulfonylamino group could shift absorbance maxima due to electronic modulation.
- Thermal Stability : Compounds with multiple sulfonic acid groups (e.g., CID 834884-94-5) show high thermal stability in polymer matrices . The target’s sulfonic acid group may similarly stabilize it under high-temperature conditions.
Limitations and Data Gaps
- No experimental data exist for the target compound’s synthetic yield, stability, or toxicity.
Biological Activity
Chemical Structure and Properties
The compound can be delineated by its intricate structure, which includes multiple functional groups such as sulfonamides and diazenyl moieties. The molecular formula is , indicating a substantial molecular weight and diverse chemical functionalities.
Structural Features
- Diazenyl Group : Known for its role in various biological activities, including antitumor effects.
- Sulfonamide Moiety : Often associated with antibacterial properties.
- Hydroxy Naphthoyl Group : Implicated in enhancing bioactivity through interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the diazenyl group has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspases .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating intrinsic and extrinsic pathways.
- Cell Cycle Arrest : It potentially inhibits cell proliferation by causing cell cycle arrest at specific phases (G1/S or G2/M), thus preventing tumor growth.
Antimicrobial Properties
Compounds similar to this structure have demonstrated antimicrobial effects against various pathogens. The sulfonamide component is particularly noted for its ability to inhibit bacterial folate synthesis, a critical process for bacterial growth and replication .
Anti-inflammatory Effects
The presence of the naphthoyl group suggests potential anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .
Study 1: Antitumor Efficacy
A study evaluated the anticancer effects of related compounds in vitro against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong cytotoxicity linked to the compound's structural features .
Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against both bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of this compound, particularly for achieving high-purity yields?
Methodological Answer:
The synthesis involves diazo coupling and sulfonamide formation. Key steps include:
- Diazo Coupling : Use controlled pH (8–9) and low temperatures (0–5°C) to stabilize the diazonium intermediate, minimizing side reactions like hydrolysis .
- Sulfonamide Protection : Protect the amino group during sulfonation using a 2-methyl-benzo[d]oxazole-5-sulfonyl chloride intermediate to prevent unwanted side reactions .
- Purification : Employ gradient elution in reverse-phase HPLC with a C18 column, monitoring absorbance at 450 nm (characteristic of azo bonds) .
Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Confirm the presence of the azo (-N=N-) group via absorption peaks at 450–500 nm .
- Elemental Analysis (EA) : Verify stoichiometry of C, H, N, and S with ≤0.3% deviation from theoretical values .
- NMR Spectroscopy : Use - and -NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonamide groups (δ 3.1–3.3 ppm for -SONH-) .
Advanced: How can researchers resolve contradictions in reactivity data when comparing this compound with analogs bearing different substituents?
Methodological Answer:
- Substituent Effect Analysis : Compare Hammett σ values for substituents (e.g., -Cl vs. -CH) to quantify electronic effects on sulfonamide reactivity .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
- Controlled Reactivity Studies : Conduct parallel reactions under identical conditions (e.g., oxidation with KMnO) to isolate substituent-specific outcomes .
Advanced: What experimental strategies are suitable for investigating non-covalent interactions (e.g., π-π stacking, hydrogen bonding) in supramolecular assemblies of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing motifs to identify π-π interactions (3.5–4.0 Å interplanar distances) and hydrogen bonds (O···H-N, 2.7–3.0 Å) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and model receptors (e.g., β-cyclodextrin) .
- Fluorescence Quenching Assays : Monitor changes in emission intensity upon addition of quenchers (e.g., acrylamide) to probe surface accessibility of aromatic systems .
Advanced: How can researchers systematically study metal coordination behavior, given the compound’s multiple binding sites?
Methodological Answer:
- pH-Dependent Titration : Use potentiometry to determine protonation constants of sulfonic acid (-SOH) and hydroxyl groups, identifying pH ranges for metal binding .
- Job’s Method : Vary molar ratios of the compound and metal ions (e.g., Cu, Ni) to determine stoichiometry via UV-Vis absorbance .
- EPR Spectroscopy : Detect geometric distortions in octahedral Cu complexes (g > 2.3) to infer ligand field effects .
Advanced: What methodologies are critical for assessing the compound’s stability under varying experimental conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to stressors (e.g., UV light, 40–60°C) and monitor azo bond cleavage via HPLC-MS .
- pH Stability Profiling : Incubate the compound in buffers (pH 2–12) for 24–72 hours and quantify degradation products using LC-UV .
- Kinetic Analysis : Apply Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature degradation data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
